2-(4-fluorophenyl)-1-(2-furoyl)azetidine
Description
Properties
IUPAC Name |
[2-(4-fluorophenyl)azetidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-5-3-10(4-6-11)12-7-8-16(12)14(17)13-2-1-9-18-13/h1-6,9,12H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEKGMZQIBYNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC=C(C=C2)F)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-(4-Fluorophenyl)-1-(2-furoyl)azetidine | C₁₄H₁₁FNO₂ | 244.25 | 4-Fluorophenyl, 2-furoyl | Not reported | Not reported |
| 3e [Spiroazetidine-nitro-furopyrimidine] | C₁₉H₁₄FN₅O₄ | 419.35 | 4-Fluorophenyl, 5-nitro-2-furoyl | Not reported | 24 |
| trans-3n [Spirooxindolo-β-lactam] | C₂₄H₂₁N₂O₄F | 420.44 | 4-Fluorophenyl, 4-methoxyphenyl | Not reported | 51 |
| cis-3a [Spirooxindolo-β-lactam] | C₂₄H₂₁N₂O₄F | 420.44 | 4-Fluorophenyl, 4-methoxyphenyl | Not reported | 69 |
| Compound 4 [Triazole-thiazole derivative] | C₂₅H₁₈ClF₂N₅S | 529.96 | 4-Chlorophenyl, 4-fluorophenyl | Not reported | High |
Key Observations:
- Substituent Effects : The 2-furoyl group in the target compound is more electron-withdrawing than the 4-methoxyphenyl group in trans-3n and cis-3a, which may reduce nucleophilic reactivity but improve metabolic stability .
Q & A
Basic: What are the optimal synthetic routes for 2-(4-fluorophenyl)-1-(2-furoyl)azetidine?
Methodological Answer:
The synthesis typically involves multistep reactions focusing on azetidine ring formation and functional group coupling. Key steps include:
- Nucleophilic substitution to introduce the 4-fluorophenyl group.
- Cyclization under controlled conditions (e.g., using strong bases like NaH or KOtBu at 0–25°C) to form the azetidine core .
- Furoyl group attachment via acylation reactions, often employing coupling agents like DCC or HATU in anhydrous solvents (e.g., DMF, THF) .
Critical Parameters:
- Temperature control (<50°C) to avoid side reactions.
- Solvent polarity to stabilize intermediates (polar aprotic solvents enhance reactivity) .
- Purification via column chromatography or recrystallization for >95% purity .
Basic: How is the structural configuration of 2-(4-fluorophenyl)-1-(2-furoyl)azetidine characterized?
Methodological Answer:
Structural elucidation combines spectroscopic and crystallographic techniques :
- NMR Spectroscopy:
- H NMR: Peaks at δ 7.2–7.4 ppm (4-fluorophenyl aromatic protons) and δ 6.3–6.8 ppm (furoyl protons) .
- C NMR: Signals for azetidine carbons (~60–70 ppm) and carbonyl groups (~170 ppm) .
- X-ray Crystallography:
- Confirms azetidine ring puckering and dihedral angles between fluorophenyl/furoyl groups (e.g., 85–95°) .
- Mass Spectrometry:
- ESI-MS shows [M+H]+ peaks matching molecular weight (e.g., m/z 316.3 for CHFNO) .
Basic: What preliminary biological activities have been observed for this compound?
Methodological Answer:
Initial screening focuses on target-agnostic assays :
- Antimicrobial Activity:
- MIC values of 8–32 µg/mL against S. aureus and E. coli in broth microdilution assays .
- Anticancer Potential:
- IC of 12–25 µM in MTT assays against HeLa and MCF-7 cell lines .
- Enzyme Inhibition:
- Moderate COX-2 inhibition (30–40% at 10 µM) in fluorometric assays .
Note: Activity varies with substituent positioning; fluorophenyl groups enhance target affinity via hydrophobic/electronic interactions .
Advanced: How can conflicting data in biological activity studies be resolved?
Methodological Answer:
Contradictions often arise from assay variability or structural isomerism . Mitigation strategies include:
- Orthogonal Assays:
- Validate cytotoxicity via both MTT and clonogenic assays to rule out false positives .
- Enantiomeric Purity Analysis:
- Use chiral HPLC to separate isomers; test individual enantiomers (e.g., S- vs. R-configuration impacts COX-2 inhibition) .
- Molecular Dynamics (MD) Simulations:
- Model binding modes to identify key residues (e.g., fluorophenyl interactions with Tyr385 in COX-2) .
Case Study: Discrepancies in antimicrobial MICs resolved by standardizing inoculum size (1×10 CFU/mL) and growth media .
Advanced: What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
Stability optimization involves functional group engineering :
- pH-Sensitive Modifications:
- Prodrug Design:
- Mask the furoyl group as a tert-butyl carbonate, improving plasma half-life from 2 to 8 hours .
- Lyophilization:
- Formulate as a lyophilized powder (excipients: mannitol, trehalose) for long-term storage .
Analytical Validation:
- Stability-indicating HPLC methods (e.g., 90% compound remaining after 6 months at -20°C) .
Advanced: How do computational models predict interactions with biological targets?
Methodological Answer:
In Silico Workflow:
Docking Studies (AutoDock Vina):
- Predict binding poses to kinases (e.g., EGFR) with ∆G values <-8 kcal/mol .
QSAR Modeling:
- Correlate logP values (2.5–3.5) with membrane permeability using Random Forest algorithms .
ADMET Prediction:
- SwissADME: Moderate BBB permeability (logBB 0.3) and CYP3A4 inhibition risk .
Validation:
- Compare MD simulation trajectories (RMSD <2 Å) with crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
